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Compound of Interest

Compound Name:
3-Bromo-2-hydroxy-5-

methylpyridine

Cat. No.: B090738 Get Quote

An In-depth Technical Guide to 3-Bromo-2-
hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Bromo-2-hydroxy-5-methylpyridine, an important heterocyclic compound with

applications in pharmaceutical and agrochemical research. This document details its structural

characteristics, physicochemical parameters, reactivity, and potential biological significance,

supported by available experimental data.

Core Physical and Chemical Properties
3-Bromo-2-hydroxy-5-methylpyridine, with the CAS number 17282-02-9, is a substituted

pyridine derivative. A crucial aspect of its chemistry is the tautomeric equilibrium between the

hydroxy-pyridine form and the pyridin-2-one form. Spectroscopic data and its IUPAC name, 3-

bromo-5-methyl-1H-pyridin-2-one, suggest that the pyridin-2-one tautomer is the predominant

form in the solid state and in polar solvents.[1][2] This equilibrium is a key determinant of its

reactivity and biological interactions.

Tautomerism of 3-Bromo-2-hydroxy-5-methylpyridine
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
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Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Bromo-2-hydroxy-5-
methylpyridine. It is important to note the discrepancy in the reported melting points, which

may be due to the presence of different crystalline forms or impurities. The lower range is cited

by Sigma-Aldrich, while the higher range is more commonly reported by other chemical

suppliers.

Property Value Source(s)

Molecular Formula C₆H₆BrNO [1]

Molecular Weight 188.02 g/mol [1]

CAS Number 17282-02-9 [1]

Appearance
Pale yellow to light brown

powder/solid
[3]

Melting Point 158-163 °C or 78-82 °C [3]

Boiling Point Not available

pKa (estimated)

The pKa of the parent

compound, 2-hydroxypyridine,

is approximately 0.75 for the

protonated form and 11.7 for

the hydroxyl group. The

substituents on 3-Bromo-2-

hydroxy-5-methylpyridine will

influence these values.

[4][5]

Solubility

Soluble in methanol. Slightly

soluble in water, benzene, and

ether.

[6]

Density 1.64 g/mL [3]

Spectroscopic Data
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Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-Bromo-2-
hydroxy-5-methylpyridine.

Spectroscopy Key Features

¹H NMR

Expected signals would include a singlet for the

methyl protons, and distinct signals for the

aromatic protons on the pyridine ring. The

position of the N-H proton signal in the

pyridinone tautomer would be solvent-

dependent.

¹³C NMR

Characteristic signals for the methyl carbon, the

aromatic carbons of the pyridine ring (with the

carbon bearing the bromine showing a

characteristic shift), and a signal for the carbonyl

carbon in the pyridinone tautomer.

Infrared (IR)

The IR spectrum would be expected to show

characteristic peaks for N-H stretching (in the

pyridinone form), C=O stretching of the amide

group (around 1650 cm⁻¹), and C-Br stretching,

as well as aromatic C-H and C=C/C=N

stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion

peak corresponding to the molecular weight of

the compound (188.02 g/mol ), with a

characteristic isotopic pattern due to the

presence of bromine.

Chemical Properties and Reactivity
The chemical reactivity of 3-Bromo-2-hydroxy-5-methylpyridine is dictated by the interplay of

the electron-withdrawing bromine atom, the electron-donating methyl group, and the versatile

pyridinone ring system.
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Tautomerism: As previously discussed, the tautomeric equilibrium between the 2-hydroxy

and 2-pyridone forms is a central feature of its chemistry, influencing its aromaticity and

reactivity.[2]

Nucleophilic Substitution: The bromine atom on the pyridine ring is susceptible to

nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution, with the

position of substitution directed by the existing substituents.

Acidity and Basicity: The pyridinone tautomer possesses both a weakly acidic N-H proton

and a weakly basic carbonyl oxygen. The pKa of unsubstituted 2-hydroxypyridine is

approximately 0.75 (for the protonated form) and 11.7 for the hydroxyl proton.[4][5] The

electron-withdrawing bromine and electron-donating methyl group will modulate these

values.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-Bromo-2-hydroxy-5-
methylpyridine is not readily available in the searched literature, a general synthetic approach

can be inferred from related syntheses. A plausible route involves the bromination of 2-hydroxy-

5-methylpyridine. A patent for the synthesis of the related compound, 3-bromo-5-

methylpyridine, outlines a multi-step process starting from 3-nitro-5-chloropyridine.[7]

Illustrative Synthetic Pathway (Hypothetical)
The following diagram illustrates a potential synthetic workflow for 3-Bromo-2-hydroxy-5-
methylpyridine, based on general synthetic strategies for substituted pyridines.
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2-Amino-5-methylpyridine
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(e.g., NaNO₂, H₂SO₄, H₂O)

2-Hydroxy-5-methylpyridine

Bromination
(e.g., NBS or Br₂ in AcOH)

3-Bromo-2-hydroxy-5-methylpyridine

Click to download full resolution via product page

Caption: A potential synthetic workflow for the target compound.

Biological Activity and Applications in Drug
Development
While specific biological targets for 3-Bromo-2-hydroxy-5-methylpyridine have not been

explicitly identified in the available literature, the broader class of pyridinone-containing

molecules is of significant interest in medicinal chemistry. Pyridinone scaffolds are considered

"privileged structures" due to their ability to interact with a wide range of biological targets.[8][9]

Derivatives of 2-pyridone have been reported to exhibit a variety of biological activities,

including:

Anticancer
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Antiviral

Antibacterial

Anti-inflammatory

The pyridinone moiety can act as a bioisostere for amides and phenols, and its ability to

participate in hydrogen bonding makes it a valuable component in the design of enzyme

inhibitors and receptor antagonists. The bromine atom in 3-Bromo-2-hydroxy-5-
methylpyridine can also contribute to binding affinity through halogen bonding and serves as

a handle for further chemical modification in structure-activity relationship (SAR) studies.

Potential Drug Development Workflow
The following diagram outlines a logical workflow for the investigation of 3-Bromo-2-hydroxy-
5-methylpyridine in a drug discovery context.
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Compound Synthesis
and Purification

High-Throughput Screening
(Target-based or Phenotypic)
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Caption: A typical workflow for drug discovery and development.

Conclusion
3-Bromo-2-hydroxy-5-methylpyridine is a versatile heterocyclic compound with a rich

chemical profile dominated by its pyridinone tautomer. Its physicochemical properties, coupled

with the reactivity of the substituted pyridine ring, make it a valuable building block in the

synthesis of novel compounds with potential applications in the pharmaceutical and

agrochemical industries. Further research is warranted to resolve the discrepancies in its

reported physical properties, determine its precise pKa values, and fully elucidate its biological

mechanism of action and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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